molecular formula C14H16N2O2 B2794673 N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide CAS No. 862829-29-6

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide

Cat. No.: B2794673
CAS No.: 862829-29-6
M. Wt: 244.294
InChI Key: YFCYPWDTILVWBS-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is an organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a dimethylphenyl group attached to an oxazole ring, which is further substituted with a carboxamide group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenylamine with 2,4-dimethyloxazole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
  • N-(3,4-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide
  • N-(2,5-dimethylphenyl)-2,4-dimethyloxazole-5-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3,5-dimethyl groups can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2,4-dimethyl-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-8-5-9(2)7-12(6-8)16-14(17)13-10(3)15-11(4)18-13/h5-7H,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCYPWDTILVWBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N=C(O2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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